An In-depth Technical Guide to the Chemical Properties and Structure of 2-Naphthamide
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Naphthamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Naphthamide, a carboxamide derivative of naphthalene, serves as a pivotal structural motif in medicinal chemistry and materials science. Its rigid bicyclic aromatic core and hydrogen-bonding capable amide functionality impart unique physicochemical properties that make it an attractive scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic characterization of 2-Naphthamide. Furthermore, it delves into the emerging role of 2-naphthamide derivatives in drug discovery, with a particular focus on their activity as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.
Chemical Structure and Identification
2-Naphthamide, systematically named naphthalene-2-carboxamide, is an organic compound characterized by a naphthalene ring substituted with a carboxamide group at the C2 position.
Table 1: Chemical Identifiers for 2-Naphthamide
| Identifier | Value |
| IUPAC Name | naphthalene-2-carboxamide[1][2] |
| CAS Number | 2243-82-5 |
| Molecular Formula | C₁₁H₉NO[1][3] |
| SMILES | C1=CC=C2C=C(C=CC2=C1)C(=O)N[1] |
| InChI | InChI=1S/C11H9NO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,12,13)[1][3] |
| InChIKey | JVXXKQIRGQDWOJ-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of 2-Naphthamide are influenced by its aromatic naphthalene core and the polar amide group. These properties are crucial for its handling, formulation, and application in various chemical and biological systems.
Table 2: Physicochemical Properties of 2-Naphthamide
| Property | Value |
| Molecular Weight | 171.19 g/mol |
| Appearance | White to off-white crystalline solid[3] |
| Melting Point | 192-194 °C |
| Boiling Point | 402 °C (predicted) |
| Solubility | Limited solubility in water; Soluble in organic solvents such as ethanol and acetone.[3] Quantitative solubility data in common laboratory solvents is not readily available in the literature. |
Spectroscopic Profile
Spectroscopic analysis is essential for the identification and characterization of 2-Naphthamide. The following tables summarize the expected spectral data based on its structure and data from closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Spectral Data for 2-Naphthamide
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.4 | s | 1H, Ar-H (H1) |
| ~7.9-8.0 | m | 3H, Ar-H |
| ~7.5-7.6 | m | 3H, Ar-H |
| ~7.5 (broad) | s | 2H, -NH₂ |
Table 4: Predicted ¹³C NMR Spectral Data for 2-Naphthamide
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O |
| ~135 | Ar-C (quaternary) |
| ~132 | Ar-C (quaternary) |
| ~132 | Ar-C (quaternary) |
| ~129 | Ar-CH |
| ~128 | Ar-CH |
| ~128 | Ar-CH |
| ~127 | Ar-CH |
| ~127 | Ar-CH |
| ~124 | Ar-CH |
| ~124 | Ar-CH |
Infrared (IR) Spectroscopy
Table 5: Characteristic IR Absorption Bands for 2-Naphthamide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3150 | Strong, Broad | N-H stretching (amide) |
| ~3050 | Medium | C-H stretching (aromatic) |
| ~1650 | Strong | C=O stretching (amide I) |
| ~1600 | Medium | N-H bending (amide II) |
| 1600-1450 | Medium to Weak | C=C stretching (aromatic) |
Mass Spectrometry (MS)
The mass spectrum of 2-Naphthamide would show a prominent molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight.
Table 6: Predicted Mass Spectrometry Data for 2-Naphthamide
| m/z | Interpretation |
| 171 | [M]⁺ |
| 154 | [M - NH₃]⁺ |
| 127 | [M - C=O - NH₂]⁺ |
Synthesis and Experimental Protocols
2-Naphthamide is typically synthesized from 2-naphthoic acid. The synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation.
Synthesis of 2-Naphthoyl Chloride
Principle: 2-Naphthoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 2-naphthoyl chloride. This is a standard method for activating a carboxylic acid.[4]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2-naphthoic acid in an excess of thionyl chloride.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.
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The resulting crude 2-naphthoyl chloride can be purified by vacuum distillation or used directly in the next step.
Synthesis of 2-Naphthamide
Principle: 2-Naphthoyl chloride is reacted with ammonia in a nucleophilic acyl substitution reaction to yield 2-Naphthamide.[4]
Experimental Protocol:
-
Dissolve the crude 2-naphthoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.
-
Continue stirring for 1-2 hours at 0 °C and then allow the reaction to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
If a precipitate (2-Naphthamide) forms, collect it by filtration, wash with cold water, and dry.
-
If the product remains in the organic layer, separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 2-Naphthamide can be purified by recrystallization from a suitable solvent, such as ethanol.
Role in Drug Discovery and Development
While 2-Naphthamide itself has limited reported biological activity, its rigid, planar structure and synthetic tractability make it an excellent scaffold for the development of novel bioactive molecules.[3] Derivatives of 2-naphthamide have shown promise in various therapeutic areas, most notably as anticancer agents.
Inhibition of VEGFR-2 Signaling Pathway
A significant area of research for 2-naphthamide derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5][6] By inhibiting VEGFR-2, the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival are blocked, thereby suppressing tumor-induced angiogenesis.[7][8]
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events, including the activation of the PLCγ-PKC-MAPK and PI3K-Akt pathways.[5][6]
Conclusion
2-Naphthamide is a compound with well-defined chemical and structural properties. While its intrinsic biological activity is not extensively documented, its role as a molecular scaffold is of significant interest to the scientific community. The synthetic accessibility and the rigid framework of 2-Naphthamide provide a solid foundation for the design and synthesis of a diverse range of derivatives with potential therapeutic applications. The demonstrated success of 2-naphthamide derivatives as VEGFR-2 inhibitors highlights the value of this scaffold in the development of targeted anticancer therapies. Further exploration of the structure-activity relationships of novel 2-naphthamide analogs is warranted to unlock the full potential of this versatile chemical entity in drug discovery and materials science.
References
- 1. 2-Naphthalenecarboxamide | C11H9NO | CID 75245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Naphthalenecarboxamide | C11H9NO | CID 75245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 2243-82-5: 2-Naphthalenecarboxamide | CymitQuimica [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. researchgate.net [researchgate.net]
